(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with a unique structure that includes a cyano group and a dimethylamino group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide typically involves the reaction of dimethylamine with a suitable cyano-containing precursor under controlled conditions. One common method involves the use of a cyanoacrylate derivative, which reacts with dimethylamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The cyano and dimethylamino groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amides and nitriles.
Scientific Research Applications
(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-2-cyanoacrylamide: Similar structure but with different stereochemistry.
N-(2-cyanoethyl)-N,N-dimethylamine: Contains a cyano group and dimethylamino group but lacks the amide functionality.
2-cyano-N,N-dimethylacetamide: Similar functional groups but with a different carbon backbone.
Uniqueness
(2Z)-2-cyano-3-(dimethylamino)prop-2-enamide is unique due to its specific (2Z) configuration, which can influence its reactivity and interaction with biological targets. The presence of both cyano and dimethylamino groups in a conjugated system also imparts distinct electronic properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-2-cyano-3-(dimethylamino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBBRSOQRITIK-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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